N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
CAS No.: 2548986-70-3
Cat. No.: VC11812607
Molecular Formula: C17H23N3O2S2
Molecular Weight: 365.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548986-70-3 |
|---|---|
| Molecular Formula | C17H23N3O2S2 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | N-[1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide |
| Standard InChI | InChI=1S/C17H23N3O2S2/c1-3-12-5-4-6-15-16(12)18-17(23-15)20-10-9-13(11-20)19(2)24(21,22)14-7-8-14/h4-6,13-14H,3,7-11H2,1-2H3 |
| Standard InChI Key | XSOUXANRIFPDEN-UHFFFAOYSA-N |
| SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4 |
| Canonical SMILES | CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₇H₂₃N₃O₂S₂, with a calculated molecular weight of 365.5 g/mol . Its IUPAC name systematically describes the connectivity: a pyrrolidine ring substituted at the 1-position with a 4-ethylbenzothiazole group, at the 3-position with a methylcyclopropanesulfonamide moiety, and an additional methyl group on the sulfonamide nitrogen .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₃N₃O₂S₂ | |
| Molecular Weight | 365.5 g/mol | |
| CAS Registry Number | 2548986-70-3 | |
| SMILES Notation | CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4 |
Three-Dimensional Conformation
The crystal lattice parameters remain uncharacterized, but computational models predict a bent geometry due to steric interactions between the pyrrolidine ring and cyclopropane group . Density functional theory (DFT) simulations suggest the benzothiazole system adopts a planar configuration, facilitating π-π stacking interactions in biological matrices .
Synthetic Methodologies
Retrosynthetic Analysis
Patent literature describing structurally analogous sulfonamides provides insight into plausible synthetic routes . A convergent strategy likely involves:
-
Benzothiazole Formation: Condensation of 2-aminothiophenol with ethyl-substituted α-bromoketone under acidic conditions .
-
Pyrrolidine Functionalization: Nucleophilic substitution of 3-aminopyrrolidine with the benzothiazole intermediate.
-
Sulfonamide Coupling: Reaction of the pyrrolidine-amine with methylcyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Purification and Yield Optimization
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, though reaction yields for multi-step syntheses of similar compounds typically range from 12–18% . Microwave-assisted synthesis could potentially enhance efficiency, as demonstrated for related sulfonamides .
Spectroscopic Characterization
Table 2: Predicted Spectral Signatures
Future Directions
Ongoing research should prioritize:
-
Metabolic Stability Studies: Cytochrome P450 inhibition assays to assess drug-drug interaction risks
-
X-ray Crystallography: Resolution of ligand-target complexes to guide structure-based optimization
-
In Vivo Efficacy Models: Xenograft studies in FASN-dependent cancers (e.g., prostate PC-3 lines)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume